![molecular formula C18H24N4O3S B2698165 1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane CAS No. 2097925-20-5](/img/structure/B2698165.png)

1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

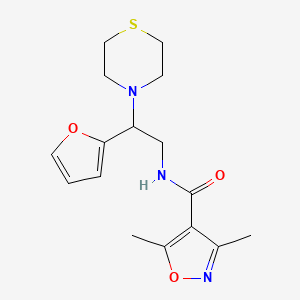

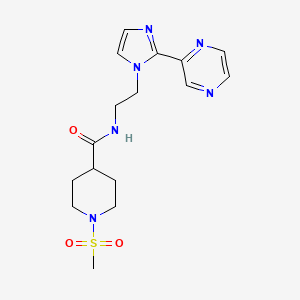

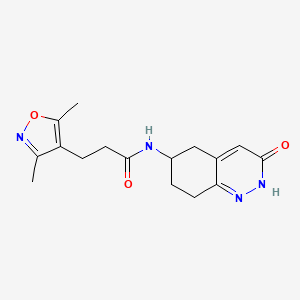

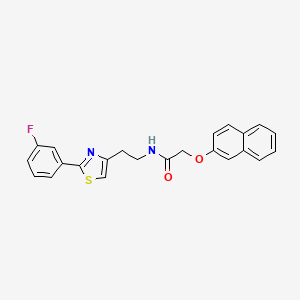

Beschreibung

1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane is a compound that contains a 1,3,4-oxadiazole moiety . Oxadiazole is a five-membered heterocyclic compound containing one oxygen atom and two nitrogen atoms . It is considered to be derived from furan by substitution of two -CH= groups with two pyridine type nitrogen (-N=) .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been reported in various studies . The synthesis process often involves the use of specific reagents and conditions, and the progress of the reaction is usually monitored using techniques such as thin-layer chromatography .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can undergo various chemical reactions . For example, an annulation reaction followed by desulfurization/intramolecular rearrangement has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the chemical shifts of the protons and carbons in the molecule can be determined using NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Azepane and Its Ionic Liquid Applications

Azepane, a seven-membered secondary amine, has been utilized in synthesizing a new family of room-temperature ionic liquids. These ionic liquids have potential applications in mitigating the disposal issues associated with the coproduct of diamine production in the polyamide industry. The development of azepanium salts, through the reaction of azepane with bromoalkanes and further quaternisation, offers alternatives to electrolytes based on volatile organic compounds due to their wide electrochemical windows, suggesting promising applications in electrochemical devices and green chemistry (T. Belhocine et al., 2011).

Oxadiazole Derivatives and Their Broad Applications

The oxadiazole ring, being a part of the compound , is known for its presence in molecules with significant biological activities. Research has demonstrated the synthesis of polysubstituted pyrroles from 1-sulfonyl-1,2,3-triazoles (which can be derived from terminal alkynes and sulfonyl azides, related to the oxadiazole functionality) showing potential for a wide range of applications including antimicrobial, antifungal, and possibly anticancer agents, due to the versatility in their chemical transformations (T. Miura et al., 2013).

Sulfone Derivatives with Antimicrobial Properties

Sulfone derivatives, sharing the sulfonyl functional group with the compound of interest, have been synthesized and evaluated for their antimicrobial and antitubercular activities. A study on novel sulfonyl derivatives demonstrated their moderate to significant antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents based on the sulfone structure (G. V. Suresh Kumar et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds with 1,3,4-oxadiazole moieties have been reported to target the epidermal growth factor receptor (egfr) in cancer cells . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival .

Mode of Action

Compounds with similar structures have been shown to inhibit the tyrosine kinase egfr . This inhibition can lead to a decrease in cell proliferation and an increase in cell death .

Biochemical Pathways

The inhibition of egfr by similar compounds can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways . These pathways are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

1,3,4-oxadiazoles are known to be thermally stable and polar aromatic heterocycles, which can impact the pharmacokinetic and physicochemical profiles of compounds containing them .

Result of Action

The inhibition of egfr by similar compounds can lead to decreased cell proliferation and increased cell death .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Zukünftige Richtungen

The future directions for research on 1,3,4-oxadiazole derivatives could include the design and synthesis of novel 1,3,4-oxadiazole analogues with improved pharmacological activities . Additionally, further studies could focus on understanding the mechanism of action of these compounds and exploring their potential applications in various fields .

Eigenschaften

IUPAC Name |

3-[1-(azepan-1-ylsulfonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c23-26(24,21-10-6-1-2-7-11-21)22-12-16(15-8-4-3-5-9-15)17(13-22)18-19-14-25-20-18/h3-5,8-9,14,16-17H,1-2,6-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEDIUQOSVYCBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate](/img/structure/B2698082.png)

![4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine](/img/structure/B2698084.png)

![(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B2698087.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2698091.png)

sulfamoyl}benzamide](/img/structure/B2698094.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2698095.png)

![Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B2698097.png)